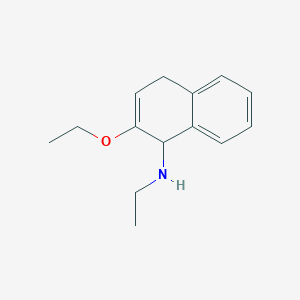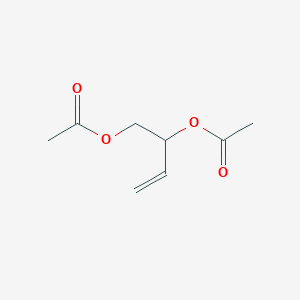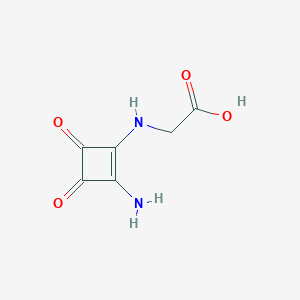
Glycine, N-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)-(9CI), commonly known as Glyoxaline-3-acetic acid, is a cyclic amino acid that is used in various scientific research applications. It is a non-essential amino acid, meaning that it can be produced by the body and is not required to be consumed through the diet. Glycine is an important component of many proteins and enzymes and is involved in several biochemical and physiological processes in the body.
作用機序
Glycine acts as an inhibitory neurotransmitter in the central nervous system, meaning that it reduces the activity of neurons. It binds to specific receptors, known as glycine receptors, which are found throughout the brain and spinal cord. Glycine receptors are involved in several physiological processes, including the regulation of motor function, pain perception, and the sleep-wake cycle.
生化学的および生理学的効果
Glycine has several biochemical and physiological effects in the body. It is involved in the synthesis of several important molecules, including creatine, heme, and glutathione. Glycine is also involved in the regulation of blood sugar levels and the production of collagen, an important component of connective tissue.
実験室実験の利点と制限
Glycine is commonly used as a buffer in biochemical and physiological experiments due to its ability to maintain a stable pH. It is also a relatively inexpensive and readily available compound. However, glycine has limitations in certain experiments, such as those involving the study of membrane proteins, due to its ability to disrupt membrane structure.
将来の方向性
There are several potential future directions for the study of glycine. One area of research is the potential therapeutic effects of glycine in various conditions, such as schizophrenia and sleep disorders. Another area of research is the development of new methods for the synthesis of glycine and related compounds. Additionally, the study of glycine receptors and their role in physiological processes may lead to the development of new drugs for the treatment of various conditions.
合成法
Glycine can be synthesized in the body from serine, another non-essential amino acid, through a process known as serine hydroxymethyltransferase. It can also be synthesized in the laboratory through several methods, including the Strecker synthesis, Gabriel synthesis, and the Kolbe-Schmitt reaction.
科学的研究の応用
Glycine is used in various scientific research applications, including as a buffer in biochemical and physiological experiments. It is also used as a precursor in the synthesis of several important molecules, such as porphyrins and purines. Glycine has also been studied for its potential therapeutic effects in several conditions, including schizophrenia, sleep disorders, and certain types of cancer.
特性
CAS番号 |
144912-56-1 |
|---|---|
製品名 |
Glycine, N-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)-(9CI) |
分子式 |
C6H6N2O4 |
分子量 |
170.12 g/mol |
IUPAC名 |
2-[(2-amino-3,4-dioxocyclobuten-1-yl)amino]acetic acid |
InChI |
InChI=1S/C6H6N2O4/c7-3-4(6(12)5(3)11)8-1-2(9)10/h8H,1,7H2,(H,9,10) |
InChIキー |
JTTXYNACSOASTF-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NC1=C(C(=O)C1=O)N |
正規SMILES |
C(C(=O)O)NC1=C(C(=O)C1=O)N |
同義語 |
Glycine, N-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



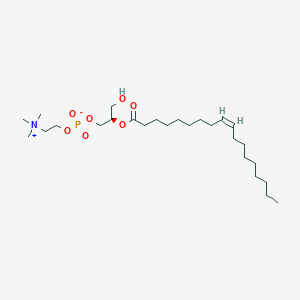
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
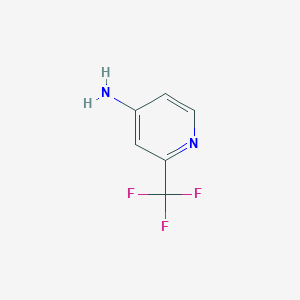
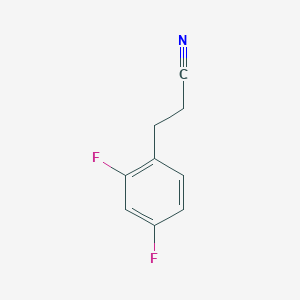
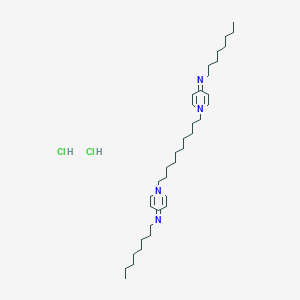
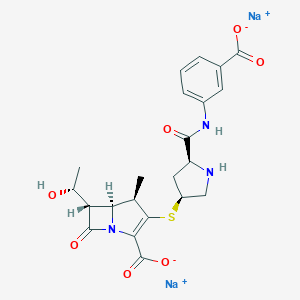
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)
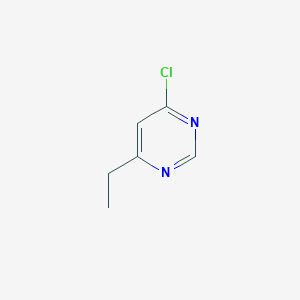
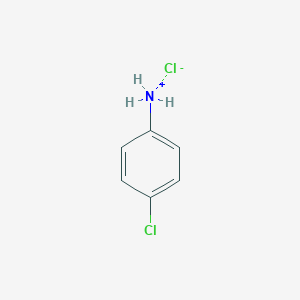
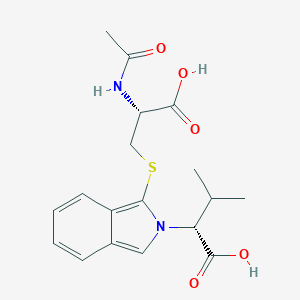
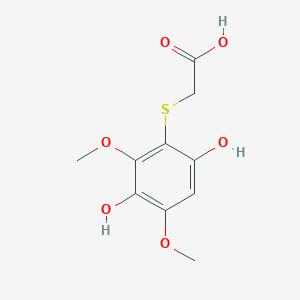
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
